Pharmacokinetic Differentiation: Confirmed Absence of Systemic Drug Exposure Versus Systemic HDAC Inhibitors
In a Phase 1b double-blind, placebo-controlled trial (NCT01433731) in stage IA-IIA CTCL patients applying SHP-141 at 0.1%, 0.5%, and 1.0% concentrations twice daily for 28 days, pharmacokinetic analysis confirmed lack of SHP-141 peripheral blood exposure in all treated patients [1]. This stands in contrast to systemic HDAC inhibitors: oral vorinostat (400 mg/day) produces measurable plasma concentrations with a Cmax of approximately 1.2 μM and a t1/2 of ~2 hours, while intravenous romidepsin achieves peak plasma concentrations of ~300-500 ng/mL [2]. The absence of systemic exposure with SHP-141 is mechanistically attributed to the labile ester bond that is cleaved by endogenous serum esterases, generating a carboxylic acid metabolite with substantially reduced HDAC inhibitory activity, a design feature confirmed as unique among epigenetic soft drugs [3].
| Evidence Dimension | Peripheral blood drug exposure following therapeutic dosing |
|---|---|
| Target Compound Data | No detectable SHP-141 in peripheral blood (PK analysis at all dose levels: 0.1%, 0.5%, 1.0% gel BID) |
| Comparator Or Baseline | Vorinostat: plasma Cmax ~1.2 μM (oral 400 mg/day); Romidepsin: peak plasma concentration ~300-500 ng/mL (IV infusion) |
| Quantified Difference | Undetectable vs. measurable systemic exposure; qualitative difference (presence/absence) rather than graded reduction |
| Conditions | Phase 1b multi-center, double-blind, placebo-controlled, randomized trial; SHP-141 applied topically BID to index lesions (max 5% BSA) for 28 days; PK sampling at multiple time points |
Why This Matters
For procurement decisions, this confirms SHP-141 as the only HDAC inhibitor that provides target engagement in skin without any detectable systemic exposure, making it the sole candidate for studies requiring complete avoidance of systemic HDAC inhibitor class toxicities.
- [1] Kim YH, Krathen M, Duvic M, et al. A phase 1b study in cutaneous T-cell lymphoma (CTCL) with the novel topically applied skin-restricted histone deacetylase inhibitor (HDAC-i) SHP-141. J Clin Oncol. 2014;32(15_suppl):8525. Abstract: 'PK results confirmed lack of SHP-141 peripheral blood exposure.' View Source
- [2] Table 2. Drug name, chemical structure, activity, disease, adverse effects, status, administration. [Vorinostat and romidepsin pharmacokinetic parameters.] From: PMC6428980. View Source
- [3] Wessjohann LA, et al. Soft drug inhibitors for the epigenetic targets lysine-specific demethylase 1 and histone deacetylases. Arch Pharm. 2024;357(10):e2400450. [States remetinostat is the only example of a soft drug targeting epigenetic enzymes.] View Source
